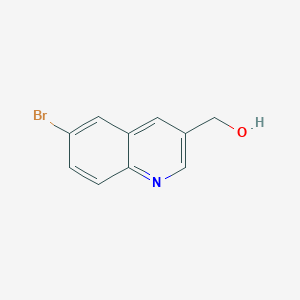

(6-Bromoquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWICUULHQXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717764 | |

| Record name | (6-Bromoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345445-92-2 | |

| Record name | (6-Bromoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (6-Bromoquinolin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore a robust synthetic pathway, detail its spectroscopic signature, and discuss its reactivity and potential applications, particularly within the realm of drug discovery. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile quinoline derivative.

Core Physicochemical Properties

This compound is a solid organic compound featuring a quinoline core, a heterocyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. These functional groups are pivotal to its chemical reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 1345445-92-2 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| SMILES Code | OCC1=CC2=CC(Br)=CC=C2N=C1 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This transformation is a standard and high-yielding reaction in organic synthesis, often employing a mild reducing agent to selectively reduce the aldehyde without affecting the quinoline ring or the carbon-bromine bond.

The choice of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and experimentally sound approach. NaBH₄ is a selective and gentle reducing agent, making it ideal for this conversion. The protic solvent serves as a proton source to quench the intermediate alkoxide, yielding the final alcohol product.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a related pyridinyl methanol derivative and represents a standard method for this type of reduction.[2]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline-3-carbaldehyde (1.0 eq) in methanol.

-

Reduction : Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Remove the methanol under reduced pressure. Extract the resulting aqueous solution with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure can be confidently confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous structures like 6-bromoquinoline, are presented below.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 | s | H2 |

| ~8.1 | s | H4 |

| ~8.0 | d | H5 |

| ~7.8 | dd | H7 |

| ~7.7 | d | H8 |

| ~4.9 | s | -CH₂OH |

| ~2.0 | br s | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 |

| ~148 | C8a |

| ~136 | C4 |

| ~135 | C7 |

| ~130 | C5 |

| ~129 | C4a |

| ~122 | C6 |

| ~122 | C8 |

| ~120 | C3 |

| ~63 | -CH₂OH |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge (m/z) | Assignment |

| ESI+ | 237.9 / 239.9 | [M+H]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H and C-O bonds of the alcohol, as well as vibrations from the aromatic quinoline ring.

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Reactivity and Chemical Applications

This compound is a trifunctional molecule, with each functional group offering distinct avenues for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

Caption: Reactive sites of this compound.

-

The Hydroxymethyl Group : The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important functional groups. It can also undergo esterification or etherification to introduce a wide variety of substituents.

-

The Bromo Substituent : The bromine atom at the 6-position is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are all viable transformations.

-

The Quinoline Nitrogen : The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring system and provide further opportunities for functionalization.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of the bromo and hydroxymethyl groups on this compound allows for its use as a starting material in the synthesis of novel quinoline-based compounds with potential therapeutic activities, such as kinase inhibitors, antimalarials, and anticancer agents.[5][6]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hazard profile can be inferred from related compounds like 6-bromoquinoline.[1][7][8]

GHS Hazard Statements (Predicted):

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal:

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]

References

-

PubChem. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249. [Link]

-

ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385. [Link]

-

PubChem. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149. [Link]

-

Fisher Scientific. 6-Bromoquinoline - SAFETY DATA SHEET. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. 1345445-92-2|this compound|BLD Pharm [bldpharm.com]

- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 3. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol (CAS Number: 1345445-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This inherent bioactivity makes quinoline-based compounds a focal point in the design and synthesis of novel therapeutic agents. (6-Bromoquinolin-3-yl)methanol, with its defined substitution pattern, emerges as a key building block in this endeavor. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methanol group at the 3-position provides a reactive site for esterification, etherification, or conversion to other functional groups. This strategic placement of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[2]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Calculated Value | Notes |

| CAS Number | 1345445-92-2 | |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Appearance | Likely a white to off-white or pale yellow solid | Based on similar bromo-quinoline and bromo-pyridine methanols.[3] |

| Melting Point | Not available. Expected to be a solid at room temperature. | For comparison, (6-Bromo-pyridin-2-yl)methanol has a melting point of 34-39 °C. |

| Boiling Point | Not available. | High boiling point expected due to the aromatic system and hydrogen bonding capability. |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | Limited solubility in water is expected. |

Spectroscopic Characterization: A Predictive Overview

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a summary of the expected data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring, along with a characteristic signal for the benzylic protons of the methanol group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~8.9-9.1 | s | H-2 |

| ~8.1-8.3 | s | H-4 |

| ~7.8-8.0 | d | H-5 |

| ~7.6-7.8 | dd | H-7 |

| ~7.5-7.7 | d | H-8 |

| ~4.8-5.0 | s | -CH₂OH |

| ~3.5-4.5 | br s | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150-152 | C-2 |

| ~147-149 | C-8a |

| ~135-137 | C-4 |

| ~133-135 | C-7 |

| ~130-132 | C-5 |

| ~128-130 | C-4a |

| ~122-124 | C-3 |

| ~120-122 | C-6 |

| ~62-64 | -CH₂OH |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular weight and elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

| Ionization Mode | Mass-to-Charge (m/z) | Assignment |

| ESI+ | [M+H]⁺: 237.9862 / 239.9841 | Protonated molecule |

Proposed Synthesis Pathway and Experimental Protocol

A robust and logical synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This precursor is commercially available, simplifying the initial stages of synthesis.

Caption: Proposed synthesis of this compound via reduction of the corresponding aldehyde.

Step-by-Step Experimental Protocol: Reduction of 6-Bromoquinoline-3-carbaldehyde

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

6-Bromoquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Caption: Synthetic utility of this compound in the generation of complex bioactive molecules.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The quinoline scaffold can serve as a "hinge-binder," forming hydrogen bonds with the kinase's hinge region.

The 6-bromo position on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity for the target kinase.

The 3-methanol group can be further functionalized. For instance, it can be converted to an amine, which can then be used to introduce side chains that interact with other regions of the kinase or improve the pharmacokinetic properties of the molecule.

Safety, Handling, and Storage

As a bromo-substituted heterocyclic compound, this compound should be handled with appropriate safety precautions.

Hazard Identification:

Based on data for similar compounds, this compound is likely to be:

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If handling as a fine powder outside of a fume hood, a particulate respirator may be necessary.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light and moisture.[5]

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its quinoline core, coupled with the versatile reactivity of the bromo and methanol substituents, makes it a valuable tool for medicinal chemists, particularly in the development of kinase inhibitors. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Adherence to appropriate safety protocols is essential when handling this compound.

References

-

PubChem. (6-Bromo-3-pyridinemethanol). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (US20190015445A1) Injection containing chlorine dioxide and method for making same.

-

Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]

-

New Jersey Department of Health. (Quinoline - Hazardous Substance Fact Sheet). Retrieved from [Link]

-

Penta chemicals. (Quinoline - SAFETY DATA SHEET). Retrieved from [Link]

-

PMC - PubMed Central. (Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity). Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. Retrieved from [Link]

-

ResearchGate. (Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV 1). Retrieved from [Link]

-

The Royal Society of Chemistry. (Supporting Information). Retrieved from [Link]

-

Chemos GmbH&Co.KG. (Safety Data Sheet: quinoline). Retrieved from [Link]

-

Techno PharmChem. (QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET). Retrieved from [Link]

- Google Patents. (CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid).

-

Scribd. (Synthesis of 6-Bromoquinoline). Retrieved from [Link]

-

PubChem. (6-Bromo-3-hydroxyisoquinoline). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications). Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (The synthesis of novel kinase inhibitors using click chemistry). Retrieved from [Link]

Sources

(6-Bromoquinolin-3-yl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (6-Bromoquinolin-3-yl)methanol

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to the development of treatments for a wide array of diseases, including cancer and malaria.[3][4] this compound is a key heterocyclic building block, and the precise, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and materials science.[5]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound. It moves beyond a simple recitation of data, delving into the causality behind analytical choices and outlining self-validating protocols to ensure scientific rigor. While a complete, publicly available dataset for this specific molecule is limited, this guide establishes a robust framework by integrating established principles of spectroscopic analysis with data from structurally analogous compounds.[6][7]

The initial step in any structural elucidation workflow is to establish the fundamental physicochemical properties of the target compound. This data provides the foundational parameters for subsequent analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [8] |

| Molecular Weight | 238.08 g/mol | [8] |

| Appearance | White to light yellow/orange solid | [9][10] |

| Storage | Sealed in a dry environment at room temperature | [8] |

The Analytical Workflow: An Integrated Approach

The definitive elucidation of a molecular structure is not achieved by a single technique but by the synergistic application of multiple analytical methods.[6] Each method provides a unique piece of the structural puzzle, and their combined data allows for the unequivocal confirmation of the compound's identity and purity. The logical flow of this process is crucial for an efficient and accurate outcome.

Caption: Integrated workflow for the structure elucidation of this compound.

Synthesis and Purification Overview

This compound is typically synthesized via the reduction of a suitable precursor, such as 6-bromoquinoline-3-carbaldehyde or a corresponding carboxylic acid ester. A common and effective method involves the use of sodium borohydride in a protic solvent like methanol.[9]

Synthetic Rationale: The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent with high selectivity for aldehydes and ketones over other functional groups that might be present, minimizing side reactions. Methanol serves as both a solvent and a proton source for the workup.[9] Following the reaction, purification via column chromatography is essential to remove unreacted starting materials, by-products, and residual reagents, ensuring the sample's purity for spectroscopic analysis.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a cornerstone technique that provides the molecular weight of the analyte, offering the first definitive confirmation of a successful synthesis.[11] For halogenated compounds, it offers an additional layer of validation through the analysis of isotopic patterns.

Causality of Technique: High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis as it provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[12] The presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic M and M+2 isotopic pattern in the mass spectrum, serving as a definitive marker for the compound.[13]

Predicted Mass Spectrometry Data

| Parameter | Expected Observation | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI+) | Suitable for polar, nitrogen-containing heterocyclic compounds.[14] |

| [M+H]⁺ (Accurate Mass) | 237.9862 / 239.9841 | Calculated for C₁₀H₉⁷⁹BrNO⁺ and C₁₀H₉⁸¹BrNO⁺. |

| Isotopic Pattern | Two peaks of ~1:1 intensity separated by ~2 m/z units | Characteristic signature of a monobrominated compound. |

| Key Fragments | Loss of H₂O (-18), Loss of CH₂OH (-31) | Expected fragmentation pathways for a primary alcohol. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[14] Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of high resolution (>10,000).[13]

-

Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence of one bromine atom.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Causality of Technique: For this compound, IR spectroscopy is invaluable for confirming the presence of the critical hydroxyl (-OH) group from the methanol moiety and verifying the integrity of the quinoline aromatic system. The absence of a strong carbonyl (C=O) peak (around 1700 cm⁻¹) confirms the complete reduction of the starting aldehyde or ester.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |

|---|---|---|

| ~3300-3400 | Strong, Broad | O-H stretching vibration (intermolecular hydrogen bonding).[16] |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretching. |

| ~2850-2960 | Medium-Weak | Aliphatic C-H stretching (from -CH₂- group). |

| ~1590, 1560, 1480 | Medium-Strong | C=C and C=N ring stretching vibrations of the quinoline core.[17] |

| ~1030-1050 | Strong | C-O stretching vibration of the primary alcohol.[16] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.[14]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[15] Co-add 16-32 scans to achieve a high signal-to-noise ratio.[7]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[18] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

Causality of Technique: ¹H NMR provides information on the number and chemical environment of protons, their integration (ratio), and their connectivity to neighboring protons through spin-spin coupling.[11] ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. For this compound, these techniques will definitively place the hydroxymethyl group at the C3 position and the bromine atom at the C6 position of the quinoline ring.

Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~9.0 | s | H-2 | Deshielded by adjacent nitrogen and ring currents. |

| ~8.4 | s | H-4 | Deshielded proton on the pyridine ring. |

| ~8.3 | d | H-5 | Aromatic proton adjacent to the bromine-substituted carbon. |

| ~8.1 | d | H-8 | Aromatic proton ortho to the ring fusion. |

| ~7.8 | dd | H-7 | Aromatic proton coupled to H-5 and H-8. |

| ~5.4 | t | -OH | Hydroxyl proton, coupling to the CH₂ group (disappears on D₂O exchange). |

| ~4.7 | d | -CH₂- | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~150 | C-2 | Carbon adjacent to nitrogen. |

| ~148 | C-8a | Quaternary carbon at the ring junction. |

| ~136 | C-4 | Aromatic CH in the pyridine ring. |

| ~134 | C-7 | Aromatic CH. |

| ~131 | C-5 | Aromatic CH. |

| ~130 | C-3 | Carbon bearing the methanol substituent. |

| ~129 | C-4a | Quaternary carbon at the ring junction. |

| ~123 | C-8 | Aromatic CH. |

| ~120 | C-6 | Carbon attached to bromine (signal intensity may be lower). |

| ~62 | -CH₂- | Aliphatic carbon of the methanol group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH.

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[14]

-

¹H NMR Acquisition:

-

Set the spectral width to 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[19]

-

-

¹³C NMR Acquisition:

-

Confirmatory Experiments (Optional but Recommended):

-

D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The disappearance of the -OH signal confirms its assignment.

-

2D NMR (COSY, HSQC): If any ambiguity exists, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the correct molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy provides definitive evidence of the key hydroxyl functional group and the aromatic quinoline core. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic framework, confirming the precise placement of the bromo and hydroxymethyl substituents on the quinoline ring. By following this integrated and methodologically sound workflow, researchers can ensure the identity, purity, and structural integrity of this valuable chemical building block, paving the way for its successful application in drug discovery and development programs.[6]

References

- Benchchem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

- ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.

- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.

- BLD Pharm. (n.d.). 1345445-92-2|this compound.

- Benchchem. (n.d.). Elucidation of the Molecular Architecture: A Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one.

- ChemMedChem. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Talanta. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- ResearchGate. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.

- Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.

- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.

- Wikipedia. (n.d.). Quinoline.

- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry - 2016.

- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1345445-92-2|this compound|BLD Pharm [bldpharm.com]

- 9. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 17. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 18. m.youtube.com [m.youtube.com]

- 19. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Purity Assessment of (6-Bromoquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromoquinolin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The purity of this reagent is paramount, as the presence of impurities can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, drawing upon established analytical principles and field-proven methodologies. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer insights into the interpretation of the resulting data, ensuring a self-validating system for quality control.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 1345445-92-2 | [1] |

| Molecular Formula | C₁₀H₈BrNO | N/A |

| Molecular Weight | 238.08 g/mol | N/A |

| Appearance | Likely a solid | Inferred |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents. | Inferred from related compounds[2] |

Potential Impurities and Their Origins

A probable synthetic approach involves the reduction of a corresponding carboxylic acid or ester, which itself is synthesized from precursors like 4-bromoaniline.[3]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (6-Bromoquinolin-3-yl)methanol

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact, particularly in the synthesis of complex biaryl and heteroaryl structures, was recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2]

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents due to its wide range of biological activities.[3][4] Consequently, methods to functionalize the quinoline core are of paramount importance. This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of (6-Bromoquinolin-3-yl)methanol, a substrate that presents specific challenges and considerations, including the presence of a potentially coordinating heteroaromatic nitrogen and a protic hydroxyl group. This guide is intended for researchers in synthetic chemistry and drug development seeking to synthesize complex quinoline derivatives.

Mechanistic Rationale and Component Selection

A successful Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimizing the reaction for a specific substrate like this compound.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

-

Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This step is critically mediated by the base.[1][2][6]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Justification

-

Palladium Precatalyst: While many Pd(0) and Pd(II) sources are effective, Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively.[6] They are reduced in situ to the active Pd(0) species. For this protocol, we select Pd(OAc)₂ for its cost-effectiveness and reliability.

-

Ligand Selection: The ligand is arguably the most critical variable. Its roles include stabilizing the palladium catalyst, preventing decomposition into inactive palladium black, and tuning the steric and electronic properties of the metal center.[5] For heteroaromatic substrates like quinoline, the Lewis basic nitrogen can coordinate to the palladium and inhibit catalysis.[5] To overcome this, bulky and electron-rich phosphine ligands are highly effective as they promote rapid oxidative addition and reductive elimination.[2][7] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice that has demonstrated broad utility and high activity in challenging couplings.[7]

-

Base: The base is essential for activating the boronic acid into a more nucleophilic boronate species, which is necessary for transmetalation.[1][6] The choice of base can significantly impact yield. While carbonates like K₂CO₃ are common, potassium phosphate (K₃PO₄) is often superior for difficult substrates, including heteroaryl halides, providing a good balance of reactivity while minimizing base-sensitive side reactions.[1][7]

-

Solvent System: The solvent must solubilize the organic substrates, the catalyst complex, and, to some extent, the base. A mixture of an organic solvent and water is often optimal.[1] Dioxane or toluene are excellent primary solvents.[1][5] The addition of water helps to dissolve the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species.[5] A 4:1 to 5:1 ratio of dioxane to water is a robust starting point.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the coupling of this compound with a generic arylboronic acid.

Reagents and Materials

| Reagent/Material | Grade | Supplier Recommendation |

| This compound | >97% | Commercial Source |

| Arylboronic Acid | >98% | Commercial Source |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source |

| SPhos | >98% | Commercial Source |

| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, >98% | Commercial Source |

| 1,4-Dioxane | Anhydrous, Sure/Seal™ | Commercial Source |

| Deionized Water | N/A | In-house |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Brine (Saturated NaCl solution) | N/A | In-house |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |

| Silica Gel | 230-400 mesh | Commercial Source |

Recommended Reaction Parameters

The following table summarizes the recommended stoichiometry and conditions.

| Component | Stoichiometry / Loading | Moles (for 1 mmol scale) | Rationale |

| This compound | 1.0 equiv | 1.0 mmol | Limiting reagent. |

| Arylboronic Acid | 1.2–1.5 equiv | 1.2–1.5 mmol | Slight excess ensures complete consumption of the limiting bromide. |

| Pd(OAc)₂ | 1–2 mol % | 0.01–0.02 mmol | Sufficient catalytic activity; higher loading may be needed for difficult substrates. |

| SPhos | 2–4 mol % | 0.02–0.04 mmol | Ligand-to-palladium ratio of ~2:1 is optimal. |

| K₃PO₄ | 2.0–3.0 equiv | 2.0–3.0 mmol | Ensures complete activation of the boronic acid and facilitates transmetalation. |

| 1,4-Dioxane/Water (5:1) | ~0.1 M concentration | 10 mL / 2 mL | Robust solvent system for solubility and reactivity. |

| Temperature | 80–100 °C | N/A | Promotes reaction rate without significant thermal decomposition. |

| Time | 4–24 h | N/A | Reaction progress should be monitored. |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst deactivation.[5][8]

-

Solvent Addition: Using syringes, add degassed 1,4-dioxane followed by degassed deionized water to the flask. The mixture should be a suspension.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. The disappearance of the starting bromide indicates reaction completion.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Washing: Combine the organic layers and wash with brine (1x 20 mL). This removes residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure coupled product.[8]

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert atmosphere.3. Poor quality base or solvents. | 1. Use fresh reagents. Screen other ligands (e.g., XPhos, RuPhos).2. Ensure rigorous degassing of solvents and proper Schlenk technique.3. Use anhydrous base and solvents. |

| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling.[5] | Improve degassing procedure. Ensure a tight seal on the reaction vessel. |

| Protodeboronation | The boronic acid is replaced by hydrogen. Can be caused by excess water or prolonged heating. | Use a slight excess (1.2 equiv) of boronic acid. Avoid unnecessarily long reaction times. |

| Dehalogenation of Substrate | The bromo-group is replaced by hydrogen. Can occur as a side reaction. | Lowering the reaction temperature or screening different bases (e.g., Cs₂CO₃) may mitigate this. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible transformation that provides access to a diverse range of valuable bi- and heteroaryl structures. Success relies on a rational selection of components, particularly a bulky, electron-rich phosphine ligand like SPhos to overcome the potential inhibition by the quinoline nitrogen, and an effective base such as K₃PO₄. The detailed protocol provided herein serves as a robust and validated starting point for researchers. Careful execution with attention to maintaining an inert atmosphere is key to achieving high yields and purity.

References

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

-

Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: ACS Omega URL: [Link]

-

Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate (PDF Download) URL: [Link]

-

Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

-

Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of (6-Bromoquinolin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Overview: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific scaffold, (6-Bromoquinolin-3-yl)methanol, presents a particularly valuable starting point for chemical library synthesis. It features two key strategic handles for molecular elaboration:

-

The 6-Bromo Substituent: This position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This modification is crucial for exploring the deeper binding pockets of biological targets.[1][2]

-

The 3-Hydroxymethyl Group: This primary alcohol is an ideal site for derivatization into esters, ethers, and carbamates. These modifications are fundamental for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, which directly influence pharmacokinetics and pharmacodynamics.[3]

This guide provides a detailed exploration of three core derivatization strategies for the hydroxyl group of this compound, complete with mechanistic insights and field-proven protocols designed for reproducibility and validation.

Core Derivatization Methodologies: Mechanisms and Rationale

The conversion of the primary alcohol in this compound into more complex functional groups is a cornerstone of structure-activity relationship (SAR) studies. The choice of derivatization strategy is dictated by the desired properties of the final compound.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification converts the hydroxyl group into an ester linkage (-O-C=O)-R). This is a classic strategy to mask the polarity of a hydroxyl group, potentially improving membrane permeability. Furthermore, esters can be designed to be labile in vivo, reverting to the parent alcohol, making this a common approach for creating pro-drugs.

Mechanistic Principle (Steglich Esterification): A widely employed method is the Steglich esterification, which utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[4] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species. This method is valued for its mild conditions, which preserves the integrity of the quinoline core.[4]

Etherification: Introducing Stable, Lipophilic Moieties

The formation of an ether bond (-O-R) provides a stable, chemically robust linkage that increases lipophilicity. This is particularly useful for SAR studies where metabolic cleavage of the side chain is undesirable.

Mechanistic Principle (Williamson Ether Synthesis): This venerable reaction involves two discrete steps. First, the alcohol is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (S_N2) reaction with a suitable alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. The choice of an aprotic polar solvent like THF or DMF is critical to solvate the counter-ion (Na⁺) and facilitate the S_N2 reaction.

Carbamate Formation: Engineering Hydrogen Bonding Interactions

Carbamates (-O-C(=O)-NR₂R₃) are structurally significant as they are isosteres of esters but possess a key difference: an N-H group that can act as a hydrogen bond donor. This functionality can introduce new, favorable interactions with protein targets.

Mechanistic Principle (Isocyanate Addition): A straightforward method for carbamate synthesis is the reaction of the alcohol with an isocyanate (R-N=C=O).[5] The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction is often catalyzed by a tertiary amine base, such as triethylamine (TEA), which can activate the alcohol. The reaction is typically high-yielding and proceeds under mild conditions.[6][7]

Visualized Synthetic Workflows

The following diagrams illustrate the strategic relationships and experimental flow of the described derivatization protocols.

Caption: Core derivatization strategies for this compound.

Caption: Workflow for Steglich Esterification.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. This compound and its derivatives should be treated as potentially hazardous compounds.[8]

Protocol 1: Synthesis of (6-Bromoquinolin-3-yl)methyl acetate (Esterification)

This protocol details a Steglich esterification, a reliable method that proceeds under mild, neutral conditions.[4]

Reagents and Materials Summary

| Reagent/Material | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Acetic Acid | 1.2 | Acylating Agent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| 0.5 N HCl (aq) | - | Work-up |

| Saturated NaHCO₃ (aq) | - | Work-up |

| Brine | - | Work-up |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add acetic acid (1.2 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate). Combine the pure fractions and remove the solvent. The structure and purity of the final product, (6-Bromoquinolin-3-yl)methyl acetate, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 6-Bromo-3-(methoxymethyl)quinoline (Etherification)

This protocol outlines a standard Williamson ether synthesis, ideal for creating simple alkyl ethers.

Reagents and Materials Summary

| Reagent/Material | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Sodium Hydride (NaH, 60% in mineral oil) | 1.5 | Base |

| Methyl Iodide (CH₃I) | 1.5 | Alkylating Agent |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| Saturated NH₄Cl (aq) | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Work-up |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous Tetrahydrofuran (THF) to the washed NaH.

-

Alkoxide Formation: Cool the NaH suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add Methyl Iodide (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Aqueous Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers and wash with brine (1x).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the resulting 6-Bromo-3-(methoxymethyl)quinoline by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 3: Synthesis of (6-Bromoquinolin-3-yl)methyl phenylcarbamate (Carbamate Formation)

This protocol describes the addition of an isocyanate to the alcohol, a highly efficient method for carbamate synthesis.

Reagents and Materials Summary

| Reagent/Material | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Phenyl Isocyanate | 1.1 | Carbamoylating Agent |

| Triethylamine (TEA) | 0.1 | Catalyst (Optional) |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Water | - | Work-up |

| Brine | - | Work-up |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add Phenyl Isocyanate (1.1 eq) to the solution at room temperature. If the reaction is slow, a catalytic amount of Triethylamine (TEA, 0.1 eq) can be added.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM.

-

Aqueous Extraction: Transfer to a separatory funnel and wash with water (2x) and then brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification & Validation: The crude product, (6-Bromoquinolin-3-yl)methyl phenylcarbamate, can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Hexanes) or by flash column chromatography if necessary. Validate the final structure and purity using ¹H NMR, ¹³C NMR, IR (noting the characteristic carbamate C=O stretch), and Mass Spectrometry.

References

-

National Institutes of Health. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 58, 183. Available at: [Link]

-

Zhang, P., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Cruces-Blanco, C., & Gámiz-Gracia, L. (2009). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Turek, M., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

-

ResearchGate. (1965). Ester interchange using molecular sieves. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

RSC Publishing. (2018). A pre-column derivatization method allowing quantitative metabolite profiling.... Retrieved from [Link]

-

Crisenza, G. E., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie. Available at: [Link]

-

Takeda, K. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry. Available at: [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Jensen, M. B. (1959). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Methysergide. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the HPLC Purification of (6-Bromoquinolin-3-yl)methanol

Abstract

(6-Bromoquinolin-3-yl)methanol is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and complex organic molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products. This application note presents a detailed, validated protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for scalability, from analytical method development to preparative purification, ensuring high resolution, efficiency, and recovery. We provide in-depth explanations for experimental choices, a step-by-step protocol, and troubleshooting guidance to empower researchers in drug development and organic synthesis.

Introduction: The Rationale for a Specialized HPLC Protocol

Quinoline derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of biological activities, making them indispensable in medicinal chemistry.[1][2] this compound, in particular, serves as a key precursor for more complex molecular architectures. Synthetic routes often yield this intermediate with process-related impurities that can be challenging to remove via traditional methods like recrystallization or silica column chromatography.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis and purification in the pharmaceutical industry due to its high resolving power and reproducibility.[3][4] This protocol leverages the principles of RP-HPLC to achieve excellent separation of the target compound from closely related impurities.

Core Principles of the Method:

-

Reversed-Phase Chromatography: This technique is ideally suited for separating moderately polar to non-polar compounds. This compound, with its hydrophobic bromoquinoline core and polar methanol group, is a perfect candidate. The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase.[5]

-

Mobile Phase Modification: The basic nitrogen atom in the quinoline ring can cause poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[6] To counteract this, the mobile phase is acidified with formic acid. This suppresses the ionization of silanol groups and ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks.[7]

-

UV Detection: The aromatic quinoline scaffold exhibits strong ultraviolet (UV) absorbance, allowing for sensitive and reliable detection.[8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to developing a robust HPLC method.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₁₀H₈BrNO | Based on structure |

| Molecular Weight | 238.08 g/mol | Calculated |

| Appearance | Expected to be a solid (powder to crystal) | Analogy to similar bromo-heterocyclic compounds.[9] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate | Bromoquinoline derivatives are typically soluble in common organic solvents.[1][10] |

| UV Absorbance (λmax) | Strong absorbance expected ~220-260 nm and ~300-320 nm | Quinoline and its derivatives exhibit multiple strong UV absorption bands.[8][11] A wavelength of 254 nm is a common and effective choice.[3] |

| Chemical Nature | Weakly basic due to the quinoline nitrogen | The nitrogen atom in the heterocyclic ring can be protonated.[5] |

Experimental Protocol: From Analytical Scouting to Preparative Purification

This protocol is designed as a self-validating system, beginning with a small-scale analytical run to establish parameters before scaling up to a preparative purification.

Materials and Equipment

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.

-

Additive: LC-MS grade Formic Acid (FA).

-

Columns:

-

Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.

-

Preparative: C18 column, 20 x 150 mm (or larger), ≤10 µm particle size.[12]

-

-

Instrumentation: HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD). For preparative scale, a fraction collector is required.

-

Sample: Crude this compound.

-

Vials & Filters: 2 mL HPLC vials, 0.45 µm syringe filters.

Step-by-Step Methodology

Step 1: Mobile Phase and Sample Preparation

-

Mobile Phase A: Mix 1000 mL of ultrapure water with 1.0 mL of formic acid (0.1% v/v).

-

Mobile Phase B: Mix 1000 mL of acetonitrile with 1.0 mL of formic acid (0.1% v/v).

-

Degassing: Degas both mobile phases for at least 15 minutes using sonication or helium sparging.

-

Sample Preparation: Accurately weigh ~1-2 mg of crude this compound and dissolve it in 1.0 mL of methanol to create a stock solution. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Step 2: Analytical Method Development (Scouting Gradient) The objective of this step is to determine the retention time of the target compound and the elution profile of impurities.

-

System Setup: Install the analytical C18 column (4.6 x 150 mm) and set the column oven temperature to 30 °C.

-

Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 5 µL of the filtered sample solution.

-

Run Method: Execute the scouting gradient method detailed in the table below. The goal is to find the %B at which the main peak elutes.

Step 3: Method Optimization for Purification Based on the scouting run, adjust the gradient for optimal separation. If the main peak eluted at time t, the corresponding %B is roughly the starting point for an efficient preparative gradient.

-

Goal: Achieve a balance between resolution from nearby impurities and run time. A shallower gradient around the elution point of the target compound will improve separation.

-

Example: If the peak of interest eluted at 12 minutes in the scouting run (corresponding to ~40% B), a good preparative gradient might be 25-55% B over 20 minutes.

Step 4: Preparative Scale-Up and Purification

-

Column Change: Replace the analytical column with a preparative C18 column (e.g., 20 x 150 mm).

-

Flow Rate Adjustment: Scale the flow rate according to the column cross-sectional area.

-

Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]

-

For a 20 mm ID column: 1.0 mL/min x [(10 mm)² / (2.3 mm)²] ≈ 18-20 mL/min.

-

-

Sample Loading: Dissolve a larger quantity of the crude material in a minimal amount of solvent (Methanol or DMSO). The maximum loading capacity depends on the column size and separation difficulty.[13]

-

Run and Fraction Collection: Equilibrate the preparative column with the optimized starting conditions. Inject the concentrated crude sample and run the optimized preparative gradient. Collect fractions corresponding to the main peak, ensuring collection starts just before the peak rises and ends just after it returns to baseline.

Step 5: Post-Purification Analysis and Work-up

-

Purity Check: Inject a small aliquot of the collected fraction(s) using the analytical method to confirm purity. Pool fractions that meet the desired purity specification (>98%, for example).

-

Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Lyophilization (freeze-drying) may be necessary to remove the final traces of water.

Optimized HPLC Parameters

The following table summarizes the recommended starting parameters for both analytical and preparative runs.

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 150 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min | ~18.9 mL/min (Scaled) |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 5 µL | Dependent on concentration & loading |

| Scouting Gradient | 5% to 95% B over 20 min | N/A |

| Optimized Gradient | To be determined from scouting run | Shallow gradient around elution %B |

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification protocol, from initial sample handling to the final pure compound.

Caption: Workflow for HPLC Purification of this compound.

References

-